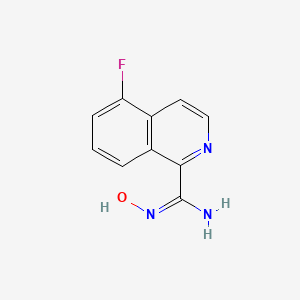
(E)-5-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and an isoquinoline moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of Carboximidamide Group: The carboximidamide group can be synthesized by reacting the corresponding nitrile with hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of (E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the fluorine atom enhances its binding affinity and specificity towards the target molecules.
類似化合物との比較
Similar Compounds
5-Fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.
N-Hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
Uniqueness
(E)-5-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of the fluorine atom, hydroxy group, and carboximidamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific applications.
特性
分子式 |
C10H8FN3O |
|---|---|
分子量 |
205.19 g/mol |
IUPAC名 |
5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H8FN3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14-15/h1-5,15H,(H2,12,14) |
InChIキー |
OWCZKDORABCEDP-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)F |
正規SMILES |
C1=CC2=C(C=CN=C2C(=NO)N)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



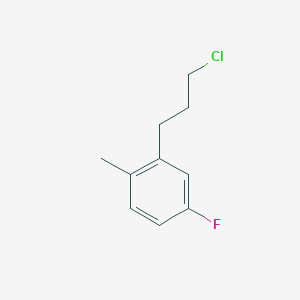


![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
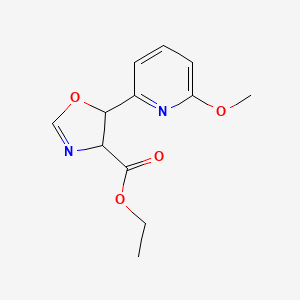
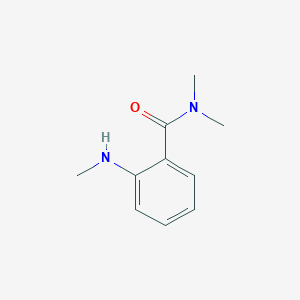
![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)
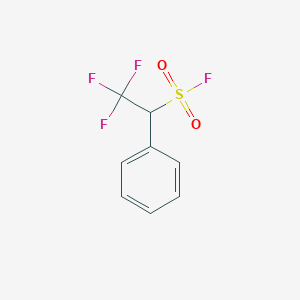
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
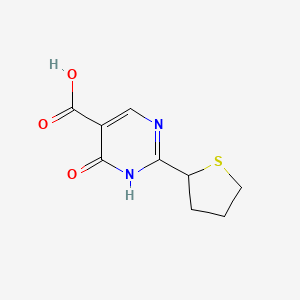
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)


